2-(2,2-Dichlorocyclopropyl)naphthalene
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Overview
Description
2-(2,2-Dichlorocyclopropyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 2,2-dichlorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dichlorocyclopropyl)naphthalene typically involves the reaction of naphthalene with a suitable cyclopropylating agent. One common method is the syn-stereoselective gem-dichlorocyclopropanation of methyl angelate, followed by acylation with aryl magnesium bromide (ArMgBr) and subsequent stereocontrolled introduction of the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dichlorocyclopropyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the naphthalene ring can be substituted at different positions depending on the reaction conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation can yield sulfonated naphthalene derivatives, while Friedel-Crafts acylation can produce acylated naphthalene compounds .
Scientific Research Applications
2-(2,2-Dichlorocyclopropyl)naphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that can interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2,2-Dichlorocyclopropyl)benzene: Shares the dichlorocyclopropyl group but has a benzene ring instead of a naphthalene ring.
2-(2,2-Dichlorocyclopropyl)aniline: Similar structure with an aniline group instead of a naphthalene ring.
Uniqueness: 2-(2,2-Dichlorocyclopropyl)naphthalene is unique due to its naphthalene ring, which provides additional sites for substitution and functionalization compared to simpler aromatic compounds like benzene or aniline derivatives . This structural complexity allows for a broader range of chemical reactions and applications.
Properties
CAS No. |
62893-55-4 |
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Molecular Formula |
C13H10Cl2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
2-(2,2-dichlorocyclopropyl)naphthalene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2 |
InChI Key |
HQEKTFJQNWFOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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